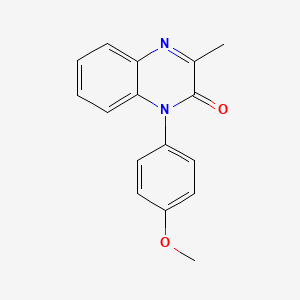

1,2-Dihydro-1-(4-methoxyphenyl)-3-methylquinoxalin-2-one

Descripción general

Descripción

1,2-Dihydro-1-(4-methoxyphenyl)-3-methylquinoxalin-2-one, also known as AG-1295, is a small molecule inhibitor that has been widely used in scientific research for its ability to selectively inhibit the tyrosine kinase activity of platelet-derived growth factor receptor (PDGFR).

Mecanismo De Acción

1,2-Dihydro-1-(4-methoxyphenyl)-3-methylquinoxalin-2-one selectively inhibits the tyrosine kinase activity of PDGFR by binding to the ATP-binding site of the receptor. This prevents the receptor from phosphorylating downstream signaling molecules and ultimately leads to the inhibition of cell proliferation and migration.

Biochemical and physiological effects:

This compound has been shown to inhibit the proliferation and migration of various cell types that express PDGFR, including fibroblasts, smooth muscle cells, and cancer cells. This compound has also been shown to inhibit the activation of downstream signaling pathways such as the PI3K-Akt and MAPK pathways. In animal models, this compound has been shown to inhibit neointimal hyperplasia after vascular injury and reduce tumor growth in xenograft models.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 1,2-Dihydro-1-(4-methoxyphenyl)-3-methylquinoxalin-2-one in lab experiments is its selectivity for PDGFR, which allows for the specific inhibition of PDGFR signaling without affecting other signaling pathways. However, one limitation of using this compound is its relatively low potency compared to other PDGFR inhibitors such as imatinib. Another limitation is its poor solubility in aqueous solutions, which can make it difficult to administer in vivo.

Direcciones Futuras

There are several future directions for the use of 1,2-Dihydro-1-(4-methoxyphenyl)-3-methylquinoxalin-2-one in scientific research. One direction is the development of more potent and selective PDGFR inhibitors based on the structure of this compound. Another direction is the investigation of the role of PDGFR in other physiological and pathological processes such as inflammation and tissue repair. Finally, the combination of this compound with other inhibitors targeting different signaling pathways may provide a more effective treatment for diseases such as cancer and fibrosis.

Conclusion:

In conclusion, this compound is a valuable tool for studying the role of PDGFR in various physiological and pathological processes. Its selectivity for PDGFR allows for the specific inhibition of PDGFR signaling, which has been shown to have beneficial effects in animal models of disease. Despite its limitations, this compound remains a useful compound for scientific research and may lead to the development of more effective treatments for diseases such as cancer and fibrosis.

Aplicaciones Científicas De Investigación

1,2-Dihydro-1-(4-methoxyphenyl)-3-methylquinoxalin-2-one has been widely used in scientific research for its ability to selectively inhibit the tyrosine kinase activity of PDGFR. This makes it a valuable tool for studying the role of PDGFR in various physiological and pathological processes such as wound healing, cancer, and fibrosis. This compound has also been used to study the signaling pathways downstream of PDGFR and their interactions with other signaling pathways.

Propiedades

IUPAC Name |

1-(4-methoxyphenyl)-3-methylquinoxalin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-11-16(19)18(12-7-9-13(20-2)10-8-12)15-6-4-3-5-14(15)17-11/h3-10H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFAHILNNKOXSHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

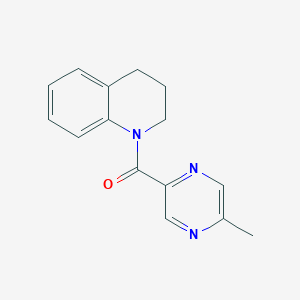

Canonical SMILES |

CC1=NC2=CC=CC=C2N(C1=O)C3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-methylsulfonyl-N-[3-(trifluoromethyl)phenyl]benzamide](/img/structure/B7477953.png)

![[4-(3-Chlorophenyl)sulfonylpiperazin-1-yl]-(2,4-difluorophenyl)methanone](/img/structure/B7477973.png)

![1-[(2-chlorophenyl)methyl]-N-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)-3-methylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7477976.png)

![[2-Oxo-2-(2-phenylanilino)ethyl] 3-aminopyrazine-2-carboxylate](/img/structure/B7477986.png)

![N-[3-(1-adamantylamino)-3-oxopropyl]benzamide](/img/structure/B7477997.png)

![N-[2-(2-oxopyrrolidin-1-yl)ethyl]prop-2-enamide](/img/structure/B7478031.png)